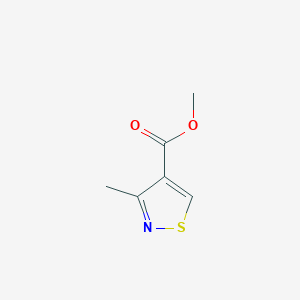

Methyl 3-methylisothiazole-4-carboxylate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-methyl-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-5(3-10-7-4)6(8)9-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMHNLBOWDEAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Methylisothiazole 4 Carboxylate

Established Synthetic Routes to Methyl 3-Methylisothiazole-4-carboxylate and its Analogues

The synthesis of this compound can be approached through several established routes, primarily involving the esterification of a pre-formed isothiazole (B42339) carboxylic acid or the construction of the isothiazole ring with the carboxylate moiety already in place or in a precursor form.

Esterification Pathways from 3-Methylisothiazole-4-carboxylic Acid Precursors

A direct and common method for the synthesis of this compound is the esterification of 3-methylisothiazole-4-carboxylic acid. The Fischer-Speier esterification is a widely employed technique for this transformation. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the reactant and the solvent. masterorganicchemistry.com A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com

A typical laboratory procedure involves heating the carboxylic acid with methanol and a catalytic amount of sulfuric acid under reflux. uakron.edu The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the excess methanol is removed, and the reaction mixture is worked up to isolate the ester. This may involve neutralization of the acid catalyst and extraction of the product into an organic solvent.

| Catalyst | Alcohol | Temperature | Reaction Time | Yield | Reference |

| H₂SO₄ | Methanol | Reflux | Several hours | High | masterorganicchemistry.comchemguide.co.uk |

| TsOH | Methanol | Reflux | Several hours | High | masterorganicchemistry.com |

This table represents typical conditions for Fischer esterification and is not based on a specific reported synthesis of this compound.

Multi-step Synthetic Sequences Involving Isothiazole Ring Formation

The construction of the isothiazole ring itself is a fundamental aspect of synthesizing this compound and its analogues. Various multi-step sequences have been developed for the formation of the isothiazole nucleus, often allowing for the introduction of substituents at specific positions. One common strategy involves the cyclization of a precursor molecule containing the requisite nitrogen, sulfur, and carbon atoms in a linear arrangement.

For instance, a plausible synthetic route could commence from a β-ketoester derivative. The synthesis of thiazole (B1198619) carboxylates, a related class of heterocycles, often utilizes the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. newdrugapprovals.org A similar strategy can be envisioned for isothiazoles. A general approach to substituted isothiazoles involves the reaction of enamines with a source of sulfur and nitrogen.

A potential multi-step sequence leading to a 3-methylisothiazole-4-carboxylate could involve the following conceptual steps:

Formation of a suitable acyclic precursor: This could be a β-ketonitrile or a related species that can be readily functionalized.

Introduction of the sulfur and nitrogen atoms: This might be achieved through reaction with a reagent like thiophosgene (B130339) or by a sequence of reactions that build the N-S bond.

Cyclization: An intramolecular cyclization reaction would then form the isothiazole ring.

Functional group manipulation: This could involve the conversion of a nitrile group at the 4-position to a carboxylic acid, followed by esterification as described in the previous section. The synthesis of 4-cyanothiazoles has been reported, which can serve as precursors to the corresponding carboxylic acids. google.com

Synthesis of Key Intermediates for Derivatization

The chemical transformation of this compound into more complex molecules often requires its conversion into more reactive intermediates. A key intermediate for derivatization is the corresponding acyl chloride, 3-methylisothiazole-4-carbonyl chloride. Acyl chlorides are highly reactive electrophiles that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, such as amines to form amides, alcohols to form other esters, and organometallic reagents.

The synthesis of isothiazole carbonyl chlorides has been reported. For example, 4-chloro-3-methylisothiazole-5-carbonyl chloride has been synthesized from the corresponding carboxylic acid. chemsrc.com The conversion of a carboxylic acid to an acyl chloride is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactions are generally efficient and provide the acyl chloride in good yield. The resulting 3-methylisothiazole-4-carbonyl chloride can then be used without extensive purification in subsequent reactions.

Advanced Methodologies for Isothiazole Carboxylate Synthesis

In addition to the classical synthetic routes, a number of advanced methodologies have been developed to improve the efficiency, selectivity, and environmental footprint of heterocyclic synthesis. These methods often focus on one-pot procedures and the control of regioselectivity.

Efficient One-Pot Reaction Protocols for Related Thiazole Carboxylates

While specific one-pot syntheses for this compound are not extensively documented in readily available literature, numerous efficient one-pot protocols have been developed for the synthesis of structurally related thiazole carboxylates. These methods often involve multi-component reactions where three or more starting materials are combined in a single reaction vessel to form the final product in a cascade of reactions. This approach offers significant advantages in terms of operational simplicity, time, and resource efficiency.

For example, the synthesis of ethyl 2-substituted-1,3-thiazole-4-carboxylates has been achieved in a one-pot, two-step protocol using iodobenzene (B50100) diacetate as a versatile oxidizing agent. arkat-usa.org Another approach involves a modified Gewald reaction for the synthesis of substituted thiazoles from nitriles. beilstein-journals.org These methodologies, while applied to thiazoles, provide a conceptual framework for the development of similar efficient one-pot syntheses for isothiazole carboxylates.

| Reaction Type | Key Reagents | Products | Advantages | Reference |

| One-pot, two-step | L-cysteine ethyl ester hydrochloride, pyruvaldehyde, iodobenzene diacetate | Ethyl 2-acetyl-1,3-thiazole-4-carboxylate | Concise, efficient | arkat-usa.org |

| Modified Gewald | Nitriles, 1,4-dithiane-2,5-diol | 2-Substituted thiazoles | Versatile, good yields | beilstein-journals.org |

Chemo- and Regioselective Approaches in Heterocyclic Synthesis

The synthesis of specifically substituted heterocycles like this compound requires precise control over the regiochemistry of the reactions. Chemo- and regioselective synthetic strategies are therefore of paramount importance. In the context of isothiazole synthesis, this involves controlling the formation of the 3,4-disubstituted pattern over other possible isomers.

The regioselective synthesis of 3,4-disubstituted isoxazoles, which are close structural relatives of isothiazoles, has been achieved through enamine-triggered [3+2] cycloaddition reactions. organic-chemistry.org This approach offers high regioselectivity and yields. Similarly, the regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles has been reported via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. rsc.org These examples highlight the power of modern synthetic methods to control the arrangement of substituents on a heterocyclic ring.

The development of such chemo- and regioselective methods for the synthesis of 3,4-disubstituted isothiazoles is an active area of research. These approaches often rely on a careful choice of starting materials, catalysts, and reaction conditions to favor the formation of the desired regioisomer. For example, the reaction of a β-functionalized substrate with a reagent that provides the N-S fragment can be designed to proceed with high regioselectivity based on the electronic and steric properties of the reactants.

Derivatization Strategies and Functionalization Reactions of the Carboxylate Moiety and Isothiazole Ring

The isothiazole ring and its substituents, including the methyl and carboxylate groups of this compound, offer multiple sites for chemical modification. These derivatization strategies are pivotal for developing new compounds with tailored properties and for synthesizing complex molecular architectures. Functionalization can be directed at the isothiazole core itself or at the side chains attached to it.

The isothiazole ring, while aromatic, can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups or when containing a suitable leaving group. The reactivity of the ring positions is influenced by the electron distribution, which is shaped by the two heteroatoms. Generally, nucleophilic attack is a key strategy for the functionalization of the isothiazole nucleus. thieme-connect.com

For instance, chlorinated isothiazoles are versatile precursors for a variety of derivatives through nucleophilic substitution. thieme-connect.com The chlorine atoms can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups onto the heterocyclic core. While this compound does not possess a leaving group on its core in its native form, related structures like 5-chloro-3-methylisothiazole derivatives serve as important substrates for these transformations. nih.gov The reaction of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide with carbonyl compounds, for example, proceeds via a nucleophilic addition mechanism. nih.gov

The general mechanism for nucleophilic attack on a carbonyl group, which can be analogously considered for activated positions on a heterocyclic ring, involves the attraction of a nucleophile to an electron-poor center. youtube.com This leads to the formation of a tetrahedral intermediate, which then resolves by expelling a leaving group to yield the substituted product. youtube.comlibretexts.org In the context of the isothiazole ring, the stability of this intermediate and the nature of the leaving group are critical factors determining the reaction's feasibility.

The 5-position of the 3-methylisothiazole-4-carboxylate scaffold is a common site for chemical modification, leading to a wide array of derivatives with significant biological interest. Research has demonstrated the synthesis of various compounds through substitution at this position.

One key intermediate is 5-hydrazino-3-methylisothiazole-4-carboxylic acid, which serves as a substrate for creating innovative derivatives such as Schiff bases. nih.gov Similarly, derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid have been synthesized, highlighting the utility of a halogen at the 5-position as a handle for further functionalization. nih.gov These chloro-derivatives can be converted into N'-substituted hydrazides, which have shown antiproliferative activity. nih.gov

Another important class of compounds arises from 5-amino-3-methylisothiazole-4-carboxylic acid. ontosight.aimedwinpublishers.com This amino group can be further acylated to produce various amide derivatives. nih.gov Furthermore, the 5-position can be modified through different synthetic routes. For example, the hydration of a 5-cyano group on a related isothiazole scaffold using concentrated sulfuric acid yields a 5-carbamoyl (amide) derivative in excellent yield. mdpi.com

The following table summarizes selected modifications at the 5-position of the 3-methylisothiazole-4-carboxylate core and related structures.

| Starting Material (Core Structure) | Reagent(s) | Resulting Group at C5 | Product Type | Reference(s) |

| 5-Chloro-3-methylisothiazole-4-carboxylate | Hydrazine (B178648) | Hydrazide | Hydrazide Derivative | nih.gov |

| 5-Hydrazino-3-methylisothiazole-4-carboxylic acid | Aldehydes/Ketones | Hydrazone | Schiff Base | nih.gov |

| Methyl 3-bromo-5-cyanoisothiazole-4-carboxylate | Conc. H₂SO₄ | Carboxamide | Amide Derivative | mdpi.com |

| 5-Amino-3-methylisothiazole-4-carboxylic acid | Acylating Agents | Acylamino | Amide Derivative | nih.gov |

The methyl ester of the carboxylate moiety at the 4-position is a versatile functional group for derivatization. A primary transformation is its conversion to a carboxylic acid hydrazide, typically by reaction with hydrazine hydrate. researchgate.net This reaction is fundamental as the resulting hydrazide is a key building block for a multitude of other compounds. nih.govnih.gov

Once formed, the hydrazide can react with various electrophiles. For example, condensation with aldehydes or ketones yields hydrazones (Schiff bases), a reaction widely used to create diverse libraries of compounds. nih.govmdpi.com The reaction of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide with different carbonyl compounds has been shown to produce N'-substituted derivatives with yields ranging from 50% to 86%. nih.gov

The carboxylate group can also be converted into amides. While the direct reaction of a carboxylic acid with an amine can be challenging, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the formation of amides by activating the carboxylic acid. libretexts.org Alternatively, starting from a cyano group, hydration can form a primary amide. mdpi.com The synthesis of acyl and ureido derivatives of substituted amides of 3-methyl-5-aminoisothiazole-4-carboxylic acid has also been reported, further expanding the chemical space around this scaffold. nih.gov

The table below outlines key transformations of the carboxylate moiety.

| Transformation | Reagent(s) | Product Functional Group | Notes | Reference(s) |

| Ester to Hydrazide | Hydrazine Hydrate | Hydrazide (-CONHNH₂) | A key intermediate for further synthesis. | nih.gov, researchgate.net |

| Hydrazide to Hydrazone | Aldehyde or Ketone | Hydrazone (-CONHN=CHR) | Formation of Schiff bases. | nih.gov, mdpi.com |

| Carboxylic Acid to Amide | Amine, DCC | Amide (-CONR₂) | DCC is a common coupling agent. | libretexts.org |

| Cyano to Amide | Conc. H₂SO₄ | Amide (-CONH₂) | Hydration of a nitrile group. | mdpi.com |

| Amide to Acyl/Ureido Amide | Acylating Agent/Isocyanate | Acylamino/Ureido | Further derivatization of an existing amino/amide group. | nih.gov |

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize and derivatize this compound is crucial for optimizing reaction conditions and predicting outcomes. Investigations often focus on identifying key intermediates and transition states that govern the reaction pathway.

The formation of the isothiazole ring itself has been subject to mechanistic studies. One proposed pathway involves the formation of β-enaminones as key reaction intermediates. rsc.orgchem960.com In an ammonium (B1175870) thiocyanate-promoted synthesis, the reaction proceeds through this intermediate, which then undergoes cyclization to form the isothiazole core. rsc.org In other synthetic routes, such as Rhodium-catalyzed transannulation reactions, an α-thiavinyl Rh-carbenoid species has been identified as a critical intermediate. organic-chemistry.org

For reactions involving the carboxylate group, the mechanisms often involve well-understood intermediates. For example, nucleophilic acyl substitution, such as the formation of an amide from the ester, proceeds through a tetrahedral intermediate. libretexts.org In this mechanism, the nucleophile (e.g., an amine or hydrazine) adds to the carbonyl carbon, breaking the π-bond and forming a transient species with a tetrahedral geometry. This intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., methoxide). libretexts.org The stability of this tetrahedral intermediate can be a determining factor in the reaction's progress. nih.gov

In the formation of amides using coupling agents like DCC, the mechanism involves the activation of the carboxylic acid. The carboxylate adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by an amine on the carbonyl carbon leads to the formation of the amide and dicyclohexylurea. libretexts.org

The design of synthetic pathways is governed by the principles of kinetics and thermodynamics, which determine the rate and final distribution of products, respectively. berkeley.edu In many organic syntheses, the desired product may not be the most thermodynamically stable one. In such cases, the reaction conditions must be controlled to favor the kinetically preferred pathway. berkeley.edu

For example, in some isothiazole syntheses, it has been observed that shorter reaction times lead to higher yields, suggesting that the desired product might be susceptible to degradation or side reactions upon prolonged exposure to the reaction conditions. thieme-connect.com This is a classic example of kinetic control, where the reaction is stopped before it can reach thermodynamic equilibrium, which might favor an undesired product.

The choice of solvent, temperature, and catalyst can significantly influence the interplay between kinetic and thermodynamic control. A catalyst can lower the activation energy for a specific pathway, accelerating the formation of a kinetic product. Temperature can also play a critical role; lower temperatures often favor the kinetic product, as there is insufficient energy to overcome the higher activation barrier to the thermodynamic product. Conversely, higher temperatures allow the system to equilibrate and form the most stable product. Understanding these factors allows chemists to rationally design reaction conditions to maximize the yield of the target molecule, this compound, and its derivatives, while minimizing the formation of impurities. berkeley.edu The formation of multiple non-equilibrium intermediates is a common feature in complex syntheses, and controlling the reaction pathway through these intermediates is key to achieving the desired outcome. berkeley.edu

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Methylisothiazole 4 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of one-dimensional and two-dimensional NMR data, the precise connectivity and chemical environment of each atom in Methyl 3-methylisothiazole-4-carboxylate can be established.

High-Resolution ¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information regarding the chemical environment of the constituent atoms. The spectrum of this compound is relatively simple, displaying distinct signals for each unique proton and carbon group.

The ¹H NMR spectrum is expected to show three distinct singlets, corresponding to the isothiazole (B42339) ring proton (H-5), the methyl group attached to the ring (C3-CH₃), and the methyl group of the ester functionality (O-CH₃). The proton at the C-5 position of the isothiazole ring is anticipated to appear furthest downfield due to the deshielding effects of the aromatic heterocyclic system and the adjacent sulfur atom.

The ¹³C NMR spectrum provides information on all six carbon atoms in the molecule. The carbonyl carbon of the ester group is characteristically found at the lowest field (highest ppm value). The carbons of the isothiazole ring (C-3, C-4, and C-5) resonate in the aromatic region, with their specific shifts influenced by the attached substituents and the heteroatoms (nitrogen and sulfur) within the ring. asianpubs.org The two methyl carbons appear at the highest field (lowest ppm values).

While specific, experimentally verified spectral data for this compound is not widely published, a predicted spectrum can be generated based on known chemical shift values for similar isothiazole and ester-containing structures.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 (ring proton) | 8.5 - 8.8 | Singlet |

| O-CH₃ (ester) | 3.8 - 4.0 | Singlet |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester carbonyl) | 162 - 165 |

| C-3 (isothiazole ring) | 158 - 161 |

| C-5 (isothiazole ring) | 148 - 152 |

| C-4 (isothiazole ring) | 118 - 122 |

| O-CH₃ (ester) | 51 - 53 |

Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC) for Definitive Assignments

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. princeton.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, no cross-peaks would be expected in a COSY spectrum, as all proton signals are singlets and there are no protons on adjacent carbons (vicinal coupling). This lack of correlation is in itself a useful piece of structural information. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. wisc.edu This is a highly sensitive and powerful technique for definitively linking proton signals to their corresponding carbon signals. libretexts.org For the target molecule, the following correlations would be observed:

The ring proton (H-5) signal would correlate with the C-5 carbon signal.

The ester methyl proton signal (O-CH₃) would correlate with the ester methyl carbon signal.

The ring methyl proton signal (C3-CH₃) would correlate with the ring methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds (²JCH and ³JCH). libretexts.orgwisc.edu This allows for the connection of non-protonated (quaternary) carbons to nearby protons. Key HMBC correlations for confirming the structure of this compound include:

The ring proton (H-5) would show correlations to the quaternary carbons C-3 and C-4, and potentially to the ester carbonyl carbon.

The protons of the ring methyl group (C3-CH₃) would correlate to the ring carbons C-3 and C-4.

The protons of the ester methyl group (O-CH₃) would show a strong correlation to the ester carbonyl carbon (C=O).

These combined 2D experiments provide unambiguous evidence for the molecular structure, connecting the methyl groups and the ring proton to the correct positions on the isothiazole-4-carboxylate framework. thegoodscentscompany.com

Challenges and Strategies in NMR Data Interpretation (e.g., Signal Overlap, Solvent Effects)

While the NMR spectrum of this compound is relatively straightforward, challenges can arise in more complex derivatives or impure samples. Signal overlap, where distinct signals resonate at very similar chemical shifts, can complicate interpretation. This is less of a concern for the parent molecule but could occur in derivatives with multiple, similar alkyl groups.

Solvent effects can also significantly influence chemical shifts. The polarity and hydrogen-bonding capability of the deuterated solvent used for the NMR experiment can interact with the solute, altering the electron density around certain nuclei. asianpubs.orgresearchgate.net For instance, changing the solvent from a non-polar one like deuterochloroform (CDCl₃) to a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can induce noticeable shifts in the proton and carbon signals. nih.gov These shifts can be particularly pronounced for protons or carbons near the polar ester group and the nitrogen heteroatom. asianpubs.org Strategically re-running an NMR experiment in a different solvent is a common tactic to resolve signal overlap and confirm assignments, as different signals will likely shift to varying extents.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the exact mass and, consequently, the unambiguous confirmation of the molecular formula. The molecular formula for this compound is C₆H₇NO₂S. By summing the monoisotopic masses of the most abundant isotopes of each element, the theoretical exact mass can be calculated. Experimental verification of this mass via HRMS confirms the elemental composition of the molecule, distinguishing it from any other isomers or compounds with the same nominal mass.

Molecular Formula and Exact Mass Data

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇NO₂S |

Analysis of Characteristic Fragmentation Pathways

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and energized, causing the resulting molecular ion (M⁺·) to break apart into smaller, characteristic fragment ions. Analyzing the pattern of these fragments provides a molecular fingerprint and offers valuable clues about the compound's structure.

For this compound, fragmentation is expected to occur at the ester functional group and within the isothiazole ring.

Key Predicted Fragmentation Pathways:

Loss of a Methoxy Radical: A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). This would produce a stable acylium ion at m/z 126.

Loss of the Carbomethoxy Group: Cleavage of the bond between the ring and the ester group can lead to the loss of a carbomethoxy radical (•COOCH₃, 59 Da), resulting in an ion corresponding to the 3-methylisothiazole (B110548) radical cation at m/z 98.

Ring Fragmentation: The isothiazole ring itself can undergo cleavage. A plausible pathway involves the breaking of the N-S bond and subsequent rearrangements, potentially leading to the loss of smaller neutral molecules like hydrogen cyanide (HCN) or acetonitrile (CH₃CN) from other fragments. Studies on related thiazole (B1198619) derivatives show that fragmentation of the heterocyclic ring is a common process.

Predicted Major Fragments in EI-MS

| m/z | Proposed Identity | Description |

|---|---|---|

| 157 | [C₆H₇NO₂S]⁺· | Molecular Ion (M⁺·) |

| 126 | [M - •OCH₃]⁺ | Loss of methoxy radical |

The analysis of these fragmentation pathways, in conjunction with NMR data, provides a robust and confident structural assignment for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable in the structural analysis of organic compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical insights into its functional groups, vibrational modes, and electronic properties.

Infrared spectroscopy probes the vibrational excitations of covalently bonded atoms and groups within a molecule. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups and providing structural information. The analysis of this compound's IR spectrum involves assigning observed absorption bands to specific vibrational modes, such as stretching and bending.

The key functional groups in this molecule are the isothiazole ring, the methyl group attached to the ring, and the methyl carboxylate moiety. The characteristic vibrational frequencies for these groups can be predicted based on established data for similar structures. msu.edu

Methyl Carboxylate Group: This group gives rise to some of the most distinct signals in the IR spectrum. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption band in the range of 1700-1750 cm⁻¹. princeton.edu The C-O stretching vibrations of the ester will also be prominent, typically appearing in the 1200-1300 cm⁻¹ region. princeton.edu

Methyl Groups: The molecule contains two methyl groups. Their C-H bonds lead to characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations are typically observed around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. amazonaws.com C-H bending (scissoring) vibrations for methyl groups usually appear near 1450 cm⁻¹ and 1375 cm⁻¹. amazonaws.com

Isothiazole Ring: The vibrations of the heterocyclic ring involve complex stretching and bending modes of its C=C, C=N, C-N, and C-S bonds. These absorptions generally fall within the fingerprint region (below 1500 cm⁻¹) and are highly characteristic of the specific molecule. msu.edu

A summary of the expected IR absorption bands and their assignments is presented in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretching (asymmetric) | Methyl (-CH₃) | ~ 2960 | Medium |

| C-H Stretching (symmetric) | Methyl (-CH₃) | ~ 2870 | Medium |

| C=O Stretching | Ester (-COOCH₃) | 1700 - 1750 | Strong |

| C=N / C=C Ring Stretching | Isothiazole Ring | 1400 - 1600 | Medium |

| C-H Bending (asymmetric/scissoring) | Methyl (-CH₃) | ~ 1450 | Variable |

| C-H Bending (symmetric) | Methyl (-CH₃) | ~ 1375 | Variable |

| C-O Stretching | Ester (-COOCH₃) | 1200 - 1300 | Strong |

| Ring Vibrations / Bending | Isothiazole Ring | < 1000 (Fingerprint Region) | Complex |

This table is based on generalized frequency ranges for the specified functional groups.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. elte.hu The parts of a molecule responsible for this absorption are known as chromophores. In this compound, the primary chromophores are the isothiazole ring and the carbonyl group of the ester.

The electronic transitions observed in the UV-Vis spectrum are typically of two main types:

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are characteristic of systems with double or triple bonds, such as the isothiazole ring and the carbonyl group. These transitions are generally high in energy and result in strong absorption bands.

n → π* (n to pi-star) transitions: This type of transition involves promoting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen, sulfur, and oxygen atoms, to an antibonding π* orbital. libretexts.orgmmmut.ac.in These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. elte.hu

The conjugation between the isothiazole ring and the methyl carboxylate group creates an extended π-electron system. This conjugation has a significant effect on the electronic transitions, generally lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org Consequently, this leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax) compared to the non-conjugated chromophores alone.

| Transition Type | Orbitals Involved | Chromophore | Expected Characteristics |

| π → π | π (HOMO) → π (LUMO) | Isothiazole Ring, Carbonyl (C=O) | High energy, high intensity |

| n → π | n (N, S, O lone pairs) → π (LUMO) | Isothiazole Ring, Carbonyl (C=O) | Lower energy, low intensity |

This table outlines the principal electronic transitions relevant to the compound's chromophoric systems.

X-ray Crystallography for Solid-State Structure Determination

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of noncovalent intermolecular interactions. rsc.org Understanding these interactions is crucial for crystal engineering and predicting the material properties of the solid. For this compound, several types of interactions are expected to direct the crystal structure.

π-π Stacking: The planar, electron-rich isothiazole ring is capable of engaging in π-π stacking interactions with adjacent rings. ub.edu This type of interaction is a significant driving force in the crystal packing of many aromatic and heterocyclic compounds, often leading to stacked or slipped-stack arrangements. ub.edursc.org

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors (like O-H or N-H), weaker C-H···O and C-H···N hydrogen bonds are likely to play a role. researchgate.netnih.gov The oxygen atoms of the carboxylate group and the nitrogen atom of the isothiazole ring can act as hydrogen bond acceptors for the methyl and ring C-H groups of neighboring molecules.

Chalcogen Bonding: The sulfur atom in the isothiazole ring has a region of positive electrostatic potential (a σ-hole), which can interact favorably with nucleophilic regions of adjacent molecules, such as the carbonyl oxygen. This specific type of σ-hole interaction is known as a chalcogen bond and can be a structure-directing force. rsc.org

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| π-π Stacking | Isothiazole Ring (π system) | Isothiazole Ring (π system) | Major contributor to packing, often leading to stacked motifs. ub.edu |

| Weak Hydrogen Bond | C-H (Methyl, Ring) | O (Carbonyl), N (Ring) | Directional interactions that link molecules into networks. researchgate.net |

| Dipole-Dipole Interaction | Polar groups (-COOCH₃) | Polar groups (-COOCH₃) | General cohesive forces contributing to lattice energy. |

| Chalcogen Bond (σ-hole) | S (Isothiazole Ring) | O (Carbonyl), N (Ring) | Specific, directional interaction influencing molecular assembly. rsc.org |

This table summarizes the potential intermolecular forces governing the solid-state structure.

In the solid state, a molecule adopts a specific low-energy conformation that is influenced by both intramolecular steric constraints and the optimization of intermolecular packing forces. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the isothiazole ring (at C4) and the carbonyl carbon of the ester group.

The conformation is defined by the dihedral angle between the plane of the isothiazole ring and the plane of the methyl carboxylate group. The planarity of these two groups is often twisted relative to each other to minimize steric hindrance and maximize favorable intermolecular contacts. mdpi.com Studies on similar thiazole-carboxylic acid derivatives have shown that different conformers can exist, for instance, where the C=O bond is oriented syn or anti with respect to a ring heteroatom. nih.gov The specific conformation adopted in the crystal is the one that achieves the most stable packing arrangement in the lattice, which may not necessarily be the absolute lowest energy conformation of an isolated molecule in the gas phase. The isothiazole ring itself is expected to be essentially planar. nih.gov

Theoretical and Computational Chemistry Studies on Methyl 3 Methylisothiazole 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution, energy, and geometric parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy state. researchgate.netscielo.org.mx For Methyl 3-methylisothiazole-4-carboxylate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be performed to predict its optimal geometry. mdpi.comresearchgate.net

The process involves starting with an initial guess of the molecular structure and iteratively adjusting atomic positions to minimize the total electronic energy. researchgate.net The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. scielo.org.mxjmcs.org.mx This information is essential for understanding the molecule's shape and steric properties. Such calculations have been successfully applied to a variety of thiazole (B1198619) and isothiazole (B42339) derivatives to elucidate their geometric and electronic characteristics. researchgate.netresearchgate.net

| Parameter | Description | Significance for this compound |

|---|---|---|

| Total Energy | The calculated total electronic energy of the molecule in its optimized state. | Indicates the thermodynamic stability of the molecule. A lower energy value corresponds to a more stable structure. |

| Bond Lengths (Å) | The equilibrium distances between the nuclei of two bonded atoms (e.g., C-S, C=N, C-C). | Provides insight into bond strength and type (single, double, triple). For instance, the lengths of the bonds within the isothiazole ring reveal its aromatic character and electronic distribution. |

| Bond Angles (°) | The angle formed between three connected atoms. | Defines the overall shape and geometry of the molecule, which influences its packing in a solid state and its ability to fit into receptor sites. |

| Dihedral Angles (°) | The angle between two planes defined by four atoms. | Describes the conformation of the molecule, particularly the orientation of the methyl and carboxylate substituents relative to the isothiazole ring. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. ossila.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.compku.edu.cn The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. mdpi.comresearchgate.net FMO analysis for this compound would reveal its electronic transition properties and its potential to engage in charge-transfer interactions. mdpi.com

| Parameter | Description | Typical Value for Thiazole Derivatives (eV) | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Related to the molecule's ability to donate electrons (oxidation potential). ossila.com | -5.5 to -7.5 researchgate.net | A higher HOMO energy suggests a greater tendency to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Related to the molecule's ability to accept electrons (reduction potential). ossila.com | -0.05 to -0.08 nih.gov | A lower LUMO energy indicates a greater tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | ~2.0 to 7.0 researchgate.netresearchgate.net | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. scirp.orgekb.eg It provides a quantitative picture of bonding and stability by examining the interactions between filled donor orbitals and empty acceptor orbitals. scirp.org

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP(N) | π(C-S) | Lone Pair -> Antibonding π | High | Indicates significant delocalization of the nitrogen lone pair into the isothiazole ring, contributing to aromatic stability. |

| π(C=C) | π(C=N) | π -> π | Moderate | Represents electron delocalization within the conjugated system of the heterocyclic ring, enhancing stability. |

| LP(O) | σ(C-O) | Lone Pair -> Antibonding σ | Moderate | Describes hyperconjugative interactions within the carboxylate group, influencing its electronic properties. |

Molecular Dynamics and Docking Simulations for Interaction Prediction

While quantum calculations describe the intrinsic properties of an isolated molecule, molecular dynamics and docking simulations are used to predict how a molecule behaves in a biological environment and interacts with larger biomolecules like proteins or DNA.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as the active site of a protein. nih.gov This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. japsonline.com The simulation calculates a docking score, typically expressed as binding affinity in kcal/mol, which estimates the strength of the ligand-receptor interaction. dergipark.org.trresearchgate.net A more negative value indicates a stronger and more favorable binding interaction. researcher.life

For this compound, docking studies could be performed against various protein targets to predict its potential biological activity. dergipark.org.tr The results would identify the most likely binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, providing a rationale for its potential efficacy. japsonline.comfrontiersin.org

| Potential Protein Target | PDB ID | Illustrative Binding Affinity (kcal/mol) | Potential Key Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | e.g., 5KIR | -7.0 to -9.0 | Hydrogen bonding with active site residues; π-sulfur interactions. |

| Protein Kinase | e.g., 4WKQ | -6.5 to -8.5 | Hydrophobic interactions with the binding pocket; hydrogen bond with backbone atoms. japsonline.com |

| Bacterial DNA Gyrase | e.g., 1KZN | -6.0 to -8.0 | Intercalation between DNA base pairs; electrostatic interactions with the protein. nih.gov |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic behavior in a realistic environment, such as in water. nih.govnih.gov An MD simulation generates a trajectory that maps the molecule's positions and velocities, allowing for the exploration of its conformational landscape—the full range of shapes it can adopt. mdpi.comresearchgate.net

By analyzing this trajectory, researchers can identify the most stable and frequently occurring conformations of this compound in solution. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the molecule's structure over the simulation time. researchgate.net This information is vital for understanding the molecule's flexibility, which can influence its ability to bind to a receptor. A flexible molecule may adopt a specific conformation to fit optimally into a binding site. mdpi.com

Computational Prediction and Validation of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights that complement experimental findings. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, as well as its vibrational and electronic spectra. These computational models allow for a detailed assignment of spectral features and a deeper understanding of the molecule's electronic structure.

Theoretical NMR Chemical Shift Calculation and Comparison with Experimental Data

For a related compound, 3-methyl-4-nitroisothiazole, detailed NMR analysis has been conducted, and the chemical shifts of the isothiazole ring carbons were unambiguously assigned through a combination of ¹H, ¹³C, and two-dimensional NMR techniques. Such studies on analogous compounds are invaluable for predicting the chemical shifts in this compound. The electron-withdrawing nature of the carboxylate group at the C4 position is expected to influence the chemical shifts of the ring carbons and the methyl protons.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Hypothetical Data Based on Analogous Compounds)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C3-CH₃ | ~15-20 | ~2.5-3.0 |

| C3 | ~150-160 | - |

| C4 | ~125-135 | - |

| C5 | ~145-155 | ~8.5-9.0 |

| C=O | ~160-170 | - |

| O-CH₃ | ~50-55 | ~3.8-4.2 |

Note: This table presents hypothetical data based on the analysis of similar isothiazole structures. Actual experimental values may vary.

Simulation of Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra

Computational methods, particularly DFT, are also employed to simulate vibrational and electronic spectra. For a similar compound, 3-methyl-4-nitroisothiazole, a full vibrational analysis based on potential energy distribution (PED) has been performed, showing excellent agreement between anharmonic theoretical predictions and experimental infrared (IR) and Raman spectra. This methodology can be applied to this compound to predict its vibrational modes.

Key expected vibrational frequencies would include the C=O stretching of the ester group, C=N and C=C stretching vibrations of the isothiazole ring, and the stretching and bending modes of the methyl groups. For instance, the C=O stretch in esters typically appears in the range of 1735-1750 cm⁻¹. In a related compound, methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, strong C=O stretching bands were observed at 1701 and 1686 cm⁻¹.

Electronic spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals. For isothiazole derivatives, the absorption bands in the UV-Vis region are typically due to π → π* transitions within the heterocyclic ring. In methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, a UV absorption maximum (λmax) was observed at 286 nm in dichloromethane, which supports the presence of the intact isothiazole ring. Similar transitions would be expected for this compound.

Table 2: Predicted Vibrational and Electronic Spectral Data for this compound (Hypothetical Data Based on Analogous Compounds)

| Spectral Type | Predicted Wavenumber/Wavelength | Assignment |

| IR | ~1730-1750 cm⁻¹ | C=O stretch (ester) |

| IR | ~1600-1450 cm⁻¹ | C=N and C=C stretching (isothiazole ring) |

| IR | ~1450-1350 cm⁻¹ | CH₃ bending |

| Raman | Similar to IR, with different intensities | |

| UV-Vis | ~280-300 nm | π → π* transition |

Note: This table presents hypothetical data based on the analysis of similar isothiazole structures. Actual experimental values may vary.

Elucidation of Structure-Property Relationships from Computational Models

Computational models are instrumental in understanding the relationship between the molecular structure of a compound and its chemical properties. By analyzing electronic parameters and steric effects, these models can predict and explain the reactivity and behavior of molecules like this compound.

Correlation of Electronic Parameters with Chemical Reactivity

The chemical reactivity of a molecule can be correlated with various electronic parameters derived from computational calculations, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For isothiazole derivatives, the distribution of these orbitals can indicate the most probable sites for electrophilic and nucleophilic attack. NBO analysis can provide insights into hyperconjugative interactions and charge delocalization within the molecule, which contribute to its stability.

The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carboxylate group and the nitrogen atom of the isothiazole ring are expected to be regions of negative potential, making them susceptible to electrophilic attack.

Influence of Steric and Electronic Effects on Molecular Behavior

The behavior of this compound is governed by a combination of steric and electronic effects. The methyl group at the C3 position exerts a positive inductive effect (+I), donating electron density to the isothiazole ring. Conversely, the methyl carboxylate group at the C4 position is electron-withdrawing (-I, -M effects), pulling electron density from the ring.

Role in Advanced Organic Synthesis As Building Blocks and Intermediates

Utilization in the Synthesis of Complex Heterocyclic Systems

The isothiazole (B42339) scaffold is a cornerstone in the synthesis of a wide array of heterocyclic compounds. medwinpublishers.com Its derivatives are employed as precursors for more intricate molecular designs, leveraging the reactivity of the ring and its substituents.

Functionalized isothiazoles can serve as key intermediates in the construction of polycyclic and fused-ring systems. Methodologies such as cycloaddition and condensation reactions utilize the isothiazole core to build larger, more complex scaffolds. medwinpublishers.comsci-hub.se For instance, the synthesis of fused systems like imidazo[4,5-d]isothiazole derivatives has been reported, demonstrating the utility of the isothiazole ring in creating novel fused heterocycles with potential biological activity. medwinpublishers.com While specific examples detailing the use of Methyl 3-methylisothiazole-4-carboxylate in these transformations are not extensively documented, its structure is amenable to such synthetic strategies.

The methyl carboxylate group at the 4-position of this compound is a key functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, esters, or acid chlorides. nih.gov This allows for the covalent attachment of the 3-methylisothiazole (B110548) moiety to other molecular frameworks, effectively introducing this specific heterocyclic system into a larger molecule. This strategy is fundamental in medicinal chemistry for creating new derivatives of known active compounds or for linking the heterocycle to a peptide or another scaffold.

Synthetic Intermediates in Medicinal Chemistry Research

The isothiazole ring is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. thieme-connect.com Derivatives of isothiazole have been investigated for their potential as antiviral, anti-inflammatory, and immunotropic agents. researchgate.netnih.gov

This compound is a valuable starting material for the development of novel molecular scaffolds with potential pharmaceutical applications. By modifying its functional groups, chemists can generate libraries of new compounds for biological screening. For example, the synthesis of various amide and ester derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid has led to the discovery of compounds with significant anti-inflammatory and antiviral properties. medwinpublishers.comnih.gov The core structure of this compound provides a rigid scaffold that can be systematically decorated with different substituents to explore structure-activity relationships and optimize for a desired biological target.

While the isothiazole scaffold is of significant interest in medicinal chemistry, it is important to distinguish it from isomeric structures such as thiazole (B1198619). A notable example is the drug Febuxostat, a potent xanthine (B1682287) oxidase inhibitor used to treat hyperuricemia and gout. newdrugapprovals.orgjustia.com

Febuxostat is chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole -5-carboxylic acid. newdrugapprovals.orgepo.org Its core is a thiazole ring, not an isothiazole ring. Therefore, this compound is not a precursor in the synthesis of Febuxostat. The synthesis of Febuxostat relies on key thiazole-based intermediates. Common synthetic routes involve the hydrolysis of an ester precursor, such as Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. justia.com This thiazole ester is typically prepared by reacting 3-cyano-4-isobutoxybenzothioamide (B64486) with ethyl 2-chloroacetoacetate. newdrugapprovals.orgjustia.com This highlights the critical importance of the specific heterocyclic core in determining the synthetic pathway and final biological activity of a pharmaceutical ingredient.

Applications in Agrochemical and Advanced Material Science Syntheses

The application of isothiazole derivatives extends beyond pharmaceuticals into the realm of agrochemicals. The isothiazole ring is a component of certain fungicides and preservatives, valued for its biocidal properties. thieme-connect.commdpi.com One prominent example is Isotianil, a commercial fungicide used to protect against rice blast, which features a dichlorinated isothiazole-5-carboxamide structure. mdpi.com The structural features of this compound make it a potential starting point for the synthesis of new agrochemically active compounds. However, its specific use in the synthesis of advanced materials is not widely reported in the current scientific literature.

Table of Mentioned Compounds

Intermediates for Agrochemical Development

The isothiazole nucleus is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. Isothiazole derivatives are valued for their ability to induce systemic acquired resistance (SAR) in plants, enhancing their natural defense mechanisms against a wide range of pathogens.

While numerous isothiazole carboxamides have been investigated for fungicidal properties, the direct use of this compound as a starting material in the synthesis of commercial agrochemicals is not extensively documented in publicly available literature. Research into novel fungicides often focuses on derivatives of other isothiazole precursors, such as 3,4-dichloroisothiazole-5-carboxylic acid, which is a key intermediate for the fungicide Isotianil. nih.govresearchgate.netmdpi.com

However, the structural components of this compound make it a compound of interest for the synthesis of new agrochemical candidates. The methyl group at the 3-position and the carboxylate at the 4-position provide specific steric and electronic properties, and the carboxylate group itself is a versatile handle for synthetic modification. It can be readily converted into amides, hydrazides, and other functional groups to generate libraries of new compounds for biological screening. For example, the synthesis of 5-hydrazino-3-methylisothiazole-4-carboxylic acid has been reported, and its derivatives were evaluated for antiproliferative activity, demonstrating the synthetic utility of this scaffold, albeit in a different field of application. nih.gov

The general approach for creating potential new agrochemicals from such a building block would involve the reactions detailed in the table below.

Table 1: Potential Synthetic Transformations for Agrochemical Discovery

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Agrochemical Moiety |

|---|---|---|---|

| Amidation | Amine (R-NH₂) | Carboxamide | Succinate Dehydrogenase Inhibitors (SDHIs) |

| Esterification | Alcohol (R-OH) | Ester | Varied fungicidal/herbicidal compounds |

| Hydrazide Formation | Hydrazine (B178648) (N₂H₄) | Hydrazide | Precursor for further heterocycle synthesis |

Potential in Functional Materials Design and Polymer Chemistry

The incorporation of heterocyclic rings into polymer backbones is a recognized strategy for developing functional materials with tailored electronic, thermal, or mechanical properties. The isothiazole ring, with its combination of sulfur and nitrogen heteroatoms, could potentially impart unique characteristics to a polymer matrix.

Currently, there is a lack of specific research detailing the use of this compound as a monomer in polymerization reactions or as a building block for functional materials. The potential application in this area remains largely theoretical. For this compound to be used as a monomer, it would typically require at least two reactive functional groups to allow for chain propagation. As it stands, this compound has one primary point of reactivity at the ester group.

Hypothetically, the parent compound, 3-methylisothiazole-4-carboxylic acid, could be modified to create a difunctional monomer suitable for polymerization. For example, introducing a hydroxyl or amino group onto the methyl group or another position of the isothiazole ring would create a hydroxy-acid or amino-acid type monomer, which could then undergo condensation polymerization to form polyesters or polyamides, respectively.

Table 2: Hypothetical Monomer Synthesis and Polymerization

| Monomer Type | Required Synthetic Modification | Polymerization Method | Resulting Polymer Class | Potential Properties |

|---|---|---|---|---|

| Hydroxy-acid | Introduction of a hydroxyl group | Self-condensation | Polyester | Biocompatibility, thermal stability |

| Amino-acid | Introduction of an amino group | Self-condensation | Polyamide | High strength, thermal resistance |

| Diol/Diacid | Dimerization and functionalization | Condensation with co-monomer | Polyester/Polyamide | Varied, based on co-monomer |

While these pathways are plausible based on fundamental organic chemistry principles, they have not been specifically reported for this compound in the context of materials science. The exploration of this compound in polymer and materials chemistry represents a potential avenue for future research.

Molecular Interactions and Mechanistic Insights in Biological Systems Excluding Clinical, Safety, Dosage Data

Investigations into Biomolecular Target Interactions

A thorough search of scientific literature yielded no specific studies detailing the biomolecular target interactions of Methyl 3-methylisothiazole-4-carboxylate. Research has focused on other derivatives of the 3-methylisothiazole-4-carboxylic acid core, but not the methyl ester itself.

Enzyme Inhibition Studies at the Molecular Level

There are no available studies investigating the enzyme inhibitory activity of this compound. However, the broader isothiazole (B42339) class is known to exhibit such properties. For instance, isothiazole derivatives have been explored as inhibitors of enzymes like MEK and ERK kinases, which are involved in cellular signaling pathways. Patents describe certain isothiazole compounds as having kinase inhibitory effects, though specific data for this compound is not provided. Furthermore, derivatives of the closely related 5-amino-3-methyl-isothiazole-4-carboxylic acid have been synthesized and investigated, but their specific enzymatic targets are not fully detailed in the available literature.

Receptor Binding and Allosteric Modulation Mechanisms

No data exists in the current body of scientific literature regarding the receptor binding profile or potential allosteric modulation mechanisms of this compound. While some isothiazole-containing compounds are known to act on neurological receptors—for example, the antipsychotic drug Ziprasidone incorporates an isothiazole ring system—this activity cannot be directly extrapolated to the subject compound without specific experimental evidence.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Specific structure-activity relationship (SAR) studies for this compound are not available. However, research on related compounds provides some insight into how modifications to the isothiazole-4-carboxylate core can influence biological activity.

Impact of Substituent Modifications on Molecular Interaction Profiles

Studies on derivatives of 3-methyl-4-isothiazolecarboxylic acid demonstrate that modifications at the 5-position and on the 4-carboxyl group are critical for biological activity.

For example, research on a series of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid amides and esters revealed significant anti-inflammatory activity. This suggests that introducing a bulky, substituted amino group at the C5-position can confer potent biological effects. The activity varied based on the nature of the amide or ester substituent at the C4-position, indicating this site is crucial for molecular interactions.

Another study focused on 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives, which showed antiproliferative activity against leukemia and colon cancer cell lines. The introduction of the hydrazino group at the 5-position and subsequent derivatization were key to their anticancer effects.

These findings underscore that while the "3-methyl" and "4-carboxylate" features form a core scaffold, the substituents at other positions on the isothiazole ring are primary determinants of the resulting molecular interaction profile. The specific contribution of the methyl ester in this compound remains uncharacterized in the absence of such substitutions.

Interactive Table: SAR Insights from Related Isothiazole-4-Carboxylate Derivatives

| Core Structure | Modification Site(s) | Observed Biological Activity |

| 3-Methyl-4-isothiazolecarboxylic Acid | C5: Substituted benzoylamino; C4: Amide/Ester series | Anti-inflammatory |

| 3-Methyl-4-isothiazolecarboxylic Acid | C5: Hydrazino group and its derivatives | Antiproliferative (Anticancer) |

This table is based on data for related compounds, as no direct SAR studies for this compound are available.

Elucidation of Pharmacophoric Features Governing Molecular Recognition

No pharmacophore models for this compound have been elucidated. The development of such a model would require a set of active molecules and their biological data, which is currently unavailable for this specific compound. Based on related structures, key pharmacophoric features for the broader class of 3-methylisothiazole-4-carboxylate derivatives likely include the hydrogen bond acceptors (the nitrogen and carbonyl oxygen atoms), the hydrophobic methyl group, and the potential for additional interactions based on substituents at the 5-position.

Mechanistic Understanding of Cellular Pathway Modulation

There is no information available regarding the modulation of any cellular pathways by this compound. Research into related compounds with anti-inflammatory or antiproliferative properties suggests that such molecules could potentially interact with signaling pathways involved in inflammation (e.g., NF-κB pathway) or cell cycle regulation (e.g., kinase signaling pathways), but this remains purely speculative for the title compound.

Exploration of Molecular Pathways Affected by Compound Interaction (e.g., signaling pathways related to antiproliferation)

There is currently a lack of specific research data identifying the molecular pathways that are directly affected by this compound. While studies on related isothiazole and thiazole (B1198619) derivatives have shown interactions with signaling pathways pertinent to cell proliferation, such as the JAK-STAT3 pathway, these findings cannot be directly attributed to this compound without specific experimental evidence. For instance, certain 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters have been identified as inhibitors of the STAT3 signaling pathway, which is crucial for cell proliferation. nih.gov However, similar investigations involving this compound have not been reported.

Investigation of Induced Cellular Processes (e.g., Apoptosis at a molecular level, not clinical outcome)

Detailed molecular-level investigations into cellular processes such as apoptosis induced by this compound are not extensively documented. Research on analogous compounds, like 4-methylthiazole (B1212942), has demonstrated the induction of apoptosis in leukemia cells. ksbu.edu.trnih.gov These studies have identified key molecular events, including the disruption of the mitochondrial membrane potential, activation of Caspase-3, and the release of Cytochrome C. nih.gov Furthermore, pro-apoptotic markers like TP53, BAX, and BAK have been shown to be upregulated by 4-methylthiazole in certain cancer cell lines. ksbu.edu.tr However, it is crucial to note that these findings are specific to 4-methylthiazole and not this compound. Without dedicated studies, it remains unknown whether this compound can induce similar apoptotic pathways.

Applications in Chemical Biology Research

Development as Chemical Probes for Biological System Interrogation

The development and application of this compound as a chemical probe for interrogating biological systems have not been reported in the available scientific literature. While related thiazole-carboxylate derivatives have been utilized in the development of cellular target engagement probes, for example, to study the kinesin HSET (KIFC1), there is no evidence to suggest that this compound has been similarly functionalized or employed. nih.gov The process of developing a chemical probe involves specific structural modifications to allow for detection or interaction with a target, and such modifications for this compound have not been described.

Use in Stabilizing Biomolecules for Structural and Functional Studies

There is no available information to suggest that this compound is used in the stabilization of biomolecules for structural and functional studies. This application typically requires compounds that can form specific, non-covalent interactions with proteins or other macromolecules to lock them into a particular conformation, and there are no documented instances of this compound being used for this purpose.

Environmental Chemistry and Degradation Pathways

Photochemical and Hydrolytic Degradation Pathways

Stability under Environmental Stressors

No data is available on the stability of Methyl 3-methylisothiazole-4-carboxylate under environmental stressors such as sunlight (photolysis) or water (hydrolysis).

Identification of Degradation Products and Formation Mechanisms

There is no information available identifying the degradation products of this compound or the mechanisms by which they would form under environmental conditions.

Biotransformation and Microbial Interactions

Microbial Degradation Pathways in Environmental Matrices

Specific microbial degradation pathways for this compound in soil, sediment, or water have not been documented in the available literature.

Role of Enzymes in Compound Biotransformation

No studies have been identified that investigate the role of specific enzymes in the biotransformation of this compound.

Future Research Directions and Emerging Areas

Development of Novel, Sustainable Synthetic Methodologies for Isothiazole (B42339) Carboxylates

The synthesis of isothiazoles has evolved significantly since its inception. medwinpublishers.com However, the demand for more environmentally friendly and efficient chemical processes necessitates a continued focus on developing novel synthetic strategies. Future research is poised to concentrate on "green chemistry" approaches to minimize waste, reduce energy consumption, and utilize less hazardous substances.

Key areas of development include:

Photoredox Catalysis: This strategy utilizes visible light to drive chemical reactions under mild conditions, offering an environmentally friendly alternative to traditional methods that often require harsh reagents and high temperatures. A sustainable synthesis of isothiazoles using an α-amino-oxy acid auxiliary and photoredox catalysis has already been demonstrated, highlighting its potential for creating these valuable heterocycles with a broad functional group tolerance. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, known for enhancing reaction rates, improving product yields, and simplifying experimental procedures. researchgate.net Its application to the synthesis of isothiazole carboxylates could lead to rapid and efficient production pathways.

Multi-component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. The development of new MCRs for isothiazole synthesis, such as the three-component strategy employing enaminoesters, sulfur, and fluorodibromoiamides/esters, provides a direct and selective route to these compounds. researchgate.net

Eco-friendly Solvents and Catalysts: Research into using benign solvents like water or polyethylene (B3416737) glycol (PEG) and developing recyclable catalysts is crucial for sustainable synthesis. bepls.com Catalyst-free methods and reactions under neat (solvent-free) conditions are also gaining traction as simple, rapid, and eco-friendly options. rsc.org

These advanced synthetic methodologies promise to make the production of isothiazole carboxylates more efficient, cost-effective, and environmentally sustainable, thereby facilitating their broader application in various scientific fields.

Integration of Advanced Computational Approaches for Predictive Modeling and Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and development of new therapeutic agents. nih.govfrontiersin.org For isothiazole derivatives, integrating advanced computational approaches offers a powerful strategy to predict their biological activities, understand their mechanisms of action, and design novel compounds with enhanced properties.

Future research will likely leverage a combination of computational techniques:

| Computational Method | Application in Isothiazole Research | Key Insights |

| Molecular Docking | Simulating the binding of isothiazole derivatives to the active sites of biological targets (e.g., enzymes, receptors). mdpi.comresearchgate.net | Predicts binding affinity and identifies key interactions, guiding the design of more potent and selective inhibitors. plos.orgrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the chemical structure of isothiazole compounds with their biological activity. mdpi.com | Enables the prediction of activity for newly designed molecules, prioritizing synthetic efforts. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of isothiazole-protein complexes over time. mdpi.comnih.gov | Provides insights into the stability of the complex and the conformational changes that occur upon binding. plos.orgrsc.org |

| Density Functional Theory (DFT) | Calculating the electronic structure and properties of isothiazole molecules. rsc.orgresearchgate.net | Helps in understanding molecular reactivity, electrostatic potential, and frontier orbital energies, which are crucial for drug-receptor interactions. nih.gov |

| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.com | Used for virtual screening of large compound libraries to find new isothiazole-based hits with desired pharmacological profiles. |

By combining these in silico methods, researchers can efficiently screen virtual libraries of isothiazole carboxylates, optimize lead compounds, and gain a deeper understanding of their structure-activity relationships, ultimately streamlining the path to new drug candidates. mdpi.comnih.govmdpi.com

Exploration of Undiscovered Mechanistic Pathways in Biological Systems

Isothiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. thieme-connect.comnih.govontosight.ai While some mechanisms of action have been identified, such as the inhibition of specific enzymes, a vast area of their interaction with biological systems remains uncharted. thieme-connect.comnih.gov Future research must delve deeper into the molecular and cellular pathways modulated by compounds like Methyl 3-methylisothiazole-4-carboxylate to fully comprehend their therapeutic potential.

Prospective research directions include:

Target Identification: Utilizing chemical proteomics and affinity-based techniques to identify the specific protein targets of biologically active isothiazole derivatives.

Pathway Analysis: Employing systems biology approaches, including transcriptomics and metabolomics, to map the cellular pathways affected by these compounds. This can reveal off-target effects and uncover novel therapeutic applications.

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of isothiazole derivatives in complex with their biological targets. This provides atomic-level insights into their mechanism of inhibition or activation.

Investigation of Resistance Mechanisms: For antimicrobial and anticancer applications, understanding how cells develop resistance to isothiazole-based agents is critical for designing next-generation compounds that can overcome these challenges.

Acoustic parameter analysis is another method that can provide insight into the molecular environment and interactions in liquids, which could be applied to study the biological activity of substituted isothiazoles. isca.me Unraveling these complex biological mechanisms will be crucial for the rational design of safer and more effective isothiazole-based therapeutics.

Applications in Supramolecular Chemistry and Nanotechnology

The unique structural and electronic properties of the isothiazole ring make it an attractive building block for the construction of novel supramolecular assemblies and functional nanomaterials. ebrary.net Supramolecular chemistry, which focuses on non-covalent interactions, and nanotechnology, the manipulation of matter at the nanoscale, are highly synergistic fields with applications ranging from materials science to medicine. umd.edu

Emerging areas for isothiazole carboxylates include:

Self-Assembling Materials: Designing isothiazole derivatives that can self-assemble through hydrogen bonding, π-π stacking, or other non-covalent forces to form well-ordered nanostructures like gels, fibers, or vesicles. These materials could find use in electronics, catalysis, or tissue engineering.